molecular formula C16H15ClN6O3 B1681621 (S)-Desmethylzopiclone CAS No. 151776-26-0

(S)-Desmethylzopiclone

Cat. No. B1681621
M. Wt: 374.78 g/mol
InChI Key: CGSFZSTXVVJLIX-HNNXBMFYSA-N
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Description

Typically, the description of a compound includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

Sedative and Anxiolytic Effects

  • Sedative and Anxiolytic Properties : (S)-Desmethylzopiclone has been evaluated for its sedative and anxiolytic effects. It does not alter locomotor activity or rotarod performance at doses of less than 200 mg/kg, indicating a lower degree of central nervous system depression. This metabolite altered plus maze performance at the lowest dose of all the zopiclone derivatives tested, suggesting its potential clinical usefulness in treating anxiety (Carlson et al., 2001).

Molecular Actions

  • Molecular Interactions with Receptors : (S)-Desmethylzopiclone (SEP-174559) has been profiled for its activity at subtypes of the γ-aminobutyric acid type-A (GABAA) receptor and other neurotransmitter receptor ion channels. It potentiates GABAA receptor currents, suggesting that it increases GABA binding affinity. This potentiation strictly required the presence of the γ2 subunit. Additionally, SEP-174559 inhibits nicotinic acetylcholine (nACh) receptors and N-methyl-d-aspartate (NMDA) receptor currents (Fleck, 2002).

Analytical Methods Development

  • Radioimmunoassay Development for Detection in Urine : The development of a radioimmunoassay for detecting N-desmethylzopiclone in urine samples was conducted. This assay is highly specific and can be used for pre-screening in forensic and emergency contexts (Mannaert & Daenens, 1994).
  • Fluorescence Polarization Immunoassay for Urine Samples : A fluorescence polarization immunoassay was developed for detecting N-desmethylzopiclone in urine samples. The assay was optimized for semi-quantitative analysis relative to a cut-off value (Mannaert & Daenens, 1996).

Synthesis and Enantioselective Analysis

  • Synthesis and Absolute Configuration : Enantiomerically pure desmethylzopiclone was synthesized, and its absolute stereochemistry was determined to be the (S)-configuration. This synthesis provides a means of producing this metabolite in a pure form (Hong et al., 2000).
  • Enantioselective Analysis After Fungal Biotransformation : A study developed an enantioselective method based on capillary electrophoresis for analyzing zopiclone and its metabolite after fungal biotransformation. This method was used to investigate the ability of fungi in metabolizing zopiclone to its active metabolite (de Albuquerque et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new methods of synthesis.


Please note that the availability and depth of information can vary depending on how well-studied the compound is. For a less-known compound, some of this information might not be available. If you have a different compound or a more specific question about a certain aspect of “(S)-Desmethylzopiclone”, feel free to ask!


properties

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSFZSTXVVJLIX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Desmethylzopiclone

CAS RN

151776-26-0
Record name SEP-174559
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151776260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEP-174559
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31WTK8F84C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Anhydrous piperazine (86 g.) is added to a suspension of 6-(5-chloropyrid-2-yl)-7-oxo-5-phenoxycarbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (76.4 g.) in acetonitrile (760 cc.). The reaction mixture is stirred for 5 hours at a temperature of about 20° C. and then the insoluble product is filtered off, washed with acetonitrile (3×25 cc.) and with diisopropyl ether (50 cc.). After drying, a product (30.8 g.) is obtained and is dissolved in methylene chloride (750 cc.). A small amount of insoluble matter is removed by treating the solution with decolourising charcoal (2 g.). After filtration, the solution is concentrated to dryness under reduced pressure. 6-(5-Chloropyrid-2-yl)-7-oxo-5-(piperazin-1-yl)carbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (28.3 g.), which melts at 205° C., is thus obtained.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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